bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
Description
Contextual Significance of Pyrazolyl Amine Ligands in Coordination Chemistry
Pyrazolyl amine ligands are a prominent class of nitrogen-donor ligands that have garnered significant attention in coordination chemistry. nih.govcapes.gov.br Their popularity stems from their modular nature, which allows for facile tuning of their steric and electronic properties by modifying the substituents on the pyrazole (B372694) rings or the amine bridge. This adaptability makes them valuable for the synthesis of a wide array of metal complexes with tailored reactivity and physical properties. nih.govcapes.gov.br These ligands typically act as tridentate or tetradentate chelators, binding to a metal center through the nitrogen atoms of the pyrazole rings and the central amine group. capes.gov.br The resulting metal complexes have found applications in various fields, including the development of catalysts for organic transformations and as models for the active sites of metalloenzymes.
Structural Classification and Importance of N-Substituted Bis(pyrazolylmethyl)amines
Within the broader family of pyrazolyl amine ligands, N-substituted bis(pyrazolylmethyl)amines represent a significant subclass. These ligands are characterized by two pyrazolylmethyl arms attached to a central secondary amine. The substituent on the amine nitrogen (the N-substituent) can be varied, offering another avenue for modulating the ligand's properties.
The structural classification of these ligands can be considered based on several features:
Substitution on the Pyrazole Ring: The pyrazole rings can bear various substituents at different positions, influencing the ligand's electronic properties and steric bulk.
Point of Attachment to the Methylene (B1212753) Bridge: The pyrazole ring can be linked to the methylene bridge via different carbon or nitrogen atoms. The specific compound of interest in this article, bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine, features attachment at the C3 position of the pyrazole ring.
The N-Substituent on the Amine Bridge: The nature of the group attached to the central nitrogen atom can significantly impact the coordination geometry and the stability of the resulting metal complexes.
The importance of N-substituted bis(pyrazolylmethyl)amines lies in their ability to form stable chelate rings with metal ions, leading to predictable coordination geometries. This has made them valuable scaffolds in the design of catalysts and functional materials. For instance, complexes of bis(pyrazol-1-yl)amine ligands with palladium(II) have been studied for their structural diversity, which is influenced by the co-ligands and counter-ions present in the complex. nih.gov
Overview of Research Scope for this compound
Despite the extensive research on the broader class of bis(pyrazolylmethyl)amines, a detailed scientific investigation into This compound appears to be limited in publicly available literature. While its hydrochloride salt is commercially available, indicating its synthesis has been achieved, comprehensive studies on its synthesis, characterization, and coordination chemistry are not widely reported. bldpharm.com
The research landscape is populated with studies on analogous compounds, such as those with methyl or phenyl substituents on the pyrazole rings or the amine bridge. For example, the synthesis and crystal structure of compounds like {bis[2-(3,5-dimethylpyrazol-1-yl-κN2)ethyl]amine-κN}chloridoplatinum(II) chloride dihydrate have been detailed. nih.gov Similarly, research exists on related compounds like (Z)-Ethyl 3-[bis-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl-carbonyl)amino]-3-(4-chloro-phenyl)-2-cyano-propanoate, which features ethyl groups on the pyrazole ring, but in a different structural context. nih.gov
The lack of specific research on this compound presents an opportunity for future investigations. Such studies would be crucial to understand how the ethyl substituent at the N1 position and the linkage at the C3 position of the pyrazole ring influence the ligand's coordination behavior and the properties of its metal complexes.
Due to the limited specific data on this compound, the following sections will focus on the general characteristics of the broader class of bis(pyrazolylmethyl)amine ligands, drawing parallels where appropriate.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1856096-59-7 |
|---|---|
Molecular Formula |
C12H20ClN5 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-3-16-7-5-11(14-16)9-13-10-12-6-8-17(4-2)15-12;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
InChI Key |
LNNVBNNWMBWRCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=NN(C=C2)CC.Cl |
Origin of Product |
United States |
Synthesis of Bis 1 Ethyl 1h Pyrazol 3 Yl Methyl Amine
Precursor Synthesis and Strategic Functionalization
The successful synthesis of bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is critically dependent on the efficient preparation of its key precursors. The primary building blocks are functionalized 1-ethyl-1H-pyrazoles. The regiocontrolled synthesis of these precursors is paramount, as the substitution pattern on the pyrazole (B372694) ring dictates the final ligand architecture.
A common and effective strategy begins with the synthesis of 1-ethyl-1H-pyrazole . This can be achieved through the cyclocondensation of a suitable 1,3-dicarbonyl compound with ethylhydrazine. Subsequent functionalization at the C3 position is necessary to introduce a handle for coupling with the central amine. One key precursor is 1-ethyl-1H-pyrazole-3-carbaldehyde . This intermediate can be synthesized via the Vilsmeier-Haack reaction, which involves treating 1-ethyl-1H-pyrazole with a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). semanticscholar.org
Alternatively, direct synthesis of pyrazole-3-carbaldehydes can be accomplished. umich.edu Reduction of the aldehyde group in 1-ethyl-1H-pyrazole-3-carbaldehyde, for instance using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄), yields (1-ethyl-1H-pyrazol-3-yl)methanol . chemicalbook.com This alcohol can then be converted into a more reactive electrophile, such as 3-(chloromethyl)-1-ethyl-1H-pyrazole , by treatment with a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.comsigmaaldrich.com This chloromethyl derivative serves as a highly effective precursor for subsequent alkylation reactions.
Methodologies for Targeted Synthesis of N-Substituted Bis(pyrazolylmethyl)amines
With the functionalized pyrazole precursors in hand, several methodologies can be employed to construct the final this compound molecule.
Direct N-Alkylation of Pyrazole Derivatives
Direct N-alkylation represents a common approach for the synthesis of N-substituted pyrazoles. researchgate.net In the context of the target molecule, this would typically involve the reaction of a pyrazole core with an ethylating agent. However, for constructing the bis(pyrazolylmethyl)amine structure, this method is more relevant to the synthesis of the initial 1-ethyl-1H-pyrazole precursor rather than the final assembly. Regioselectivity can be a challenge in pyrazole alkylation, often yielding a mixture of N1 and N2 isomers. uni.lu Enzymatic alkylation has emerged as a highly regioselective alternative, capable of achieving methylation, ethylation, and propylation with high precision. researchgate.net
Condensation Reactions Involving Amine Precursors
A highly effective and direct route to bis(pyrazolylmethyl)amines involves the condensation of a pyrazole-derived electrophile with a primary amine or ammonia (B1221849). A well-established method is the reaction of two equivalents of a hydroxymethyl pyrazole, such as (1-ethyl-1H-pyrazol-3-yl)methanol , with a suitable amine under acidic conditions.
More commonly, the reaction involves a more reactive electrophile. For instance, two equivalents of 3-(chloromethyl)-1-ethyl-1H-pyrazole can be reacted with ammonia or a primary amine to yield the desired bis(pyrazolylmethyl)amine. researchgate.net Another related approach is the condensation of a pyrazole-3-carbaldehyde with an amine, followed by reductive amination.
A particularly relevant method is the condensation of N-hydroxymethyl disubstituted pyrazoles with amines. In a process analogous to the synthesis of related ligands, (1-ethyl-1H-pyrazol-3-yl)methanol could be reacted with ammonia or a primary amine in a one-pot procedure to yield the target compound. researchgate.net
The following table summarizes a plausible synthetic route based on condensation reactions:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 1-ethyl-1H-pyrazole | DMF, POCl₃ | 1-ethyl-1H-pyrazole-3-carbaldehyde |
| 2 | 1-ethyl-1H-pyrazole-3-carbaldehyde | NaBH₄, Methanol | (1-ethyl-1H-pyrazol-3-yl)methanol |
| 3 | (1-ethyl-1H-pyrazol-3-yl)methanol (2 eq.), Ammonia | Acid catalyst, Heat | This compound |
Multi-component Reaction Approaches for Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. vulcanchem.comnih.gov While a direct MCR for this compound is not explicitly reported, the principles of MCRs can be applied to the synthesis of the pyrazole precursors. For example, a three-component reaction of a 1,3-dicarbonyl compound, ethylhydrazine, and a formylating agent could potentially yield 1-ethyl-1H-pyrazole-3-carbaldehyde in a single pot. organic-chemistry.org The Petasis reaction is another powerful MCR for generating functionalized amines from a primary or secondary amine, a boronic acid, and a carbonyl component, which could be adapted for creating diverse scaffolds. acs.org
Enantioselective Synthesis Pathways for Chiral Analogs of the Ligand
The synthesis of chiral analogs of bis(pyrazolylmethyl)amines is of significant interest for applications in asymmetric catalysis. Enantioselective synthesis can be achieved by employing chiral starting materials or by using chiral catalysts.
One approach involves the use of a chiral amine as the central linking unit. For example, condensation of 3-(chloromethyl)-1-ethyl-1H-pyrazole with a chiral primary amine would yield a chiral bis(pyrazolylmethyl)amine.
Alternatively, asymmetric hydrogenation of imines or enamines can produce chiral amines with high enantioselectivity. researchgate.net A synthetic strategy could involve the preparation of a bis(pyrazolyl)diimine, followed by asymmetric hydrogenation to introduce chirality at the carbon atoms adjacent to the central nitrogen. Chiral squaramide catalysts have also been shown to be effective in the enantioselective Michael addition of pyrazolin-5-ones, demonstrating a pathway to chiral heterocyclic systems containing pyrazole moieties.
Advanced Purification and Isolation Techniques for the Ligand
The purification of this compound and its intermediates is crucial to obtain a product of high purity. Standard laboratory techniques are typically employed.
Crystallization is a common method for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is critical and is often determined empirically.
Chromatography is a versatile technique for separating mixtures. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is widely used for the purification of organic compounds. The choice of eluent (solvent system) is optimized to achieve good separation of the desired product from impurities. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.
For the final product, which is a basic amine, purification can also be achieved by acid-base extraction . The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, transferring it to the aqueous phase. The aqueous phase is then separated, made basic, and the free amine is extracted back into an organic solvent. The hydrochloride salt of the target compound is commercially available, suggesting that purification via salt formation is a viable strategy.
Coordination Chemistry of Bis 1 Ethyl 1h Pyrazol 3 Yl Methyl Amine
Ligand Denticity and Chelation Modes
Bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a versatile ligand in coordination chemistry, primarily owing to its potential for multiple coordination modes. Its structural framework, featuring two pyrazole (B372694) rings linked by a central amine group, allows it to adapt to the electronic and steric requirements of various metal centers.
Tridentate Coordination Behavior
The most common coordination mode for bis(pyrazolylmethyl)amine and its derivatives is as a tridentate N,N,N-donor ligand. nih.govcapes.gov.brnih.gov In this fashion, the two nitrogen atoms from the pyrazole rings and the central amine nitrogen atom bind to a single metal center, forming two five-membered chelate rings. This chelation imparts significant stability to the resulting metal complexes.
The coordination of bis(pyrazolyl)amine-type ligands as tridentate chelators has been observed in complexes with a variety of transition metals, including palladium(II), cobalt(II), nickel(II), copper(II), and zinc(II). nih.govcapes.gov.br The geometry of the resulting complex is influenced by the coordination number and the preferred geometry of the metal ion. For instance, in a square-planar d⁸ metal complex like palladium(II), the tridentate ligand occupies three coordination sites, with a fourth site being filled by a co-ligand. nih.govnih.gov In the case of octahedral metal ions like cobalt(II) and nickel(II), two tridentate ligands can coordinate to a single metal center to form a [M(ligand)₂]²⁺ complex. capes.gov.br
Table 1: Representative Metal Complexes with Tridentate Bis(pyrazolylmethyl)amine Ligands
| Metal Ion | Complex Formula | Coordination Geometry | Reference |
| Co(II) | Co(am2p)₂₂ | Octahedral | capes.gov.br |
| Ni(II) | [Ni(am2p)₂]Cl₂ | Octahedral | capes.gov.br |
| Pd(II) | [Pd(pza)Cl]NO₃ | Square Planar | nih.govnih.gov |
| Cu(II) | [Cu(am2p)(NO₃)₂] | Distorted Octahedral | capes.gov.br |
am2p = bis(1-pyrazolylmethyl)amine; pza = bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine
Hemilabile Coordination Properties
Hemilability refers to the ability of a multidentate ligand to have one or more donor atoms that can reversibly bind and detach from a metal center while the other donor atoms remain coordinated. eiu.edu This property is of significant interest in catalysis, as the transiently vacant coordination site can facilitate substrate binding and product release.
While direct studies on the hemilability of this compound are not extensively documented, the structural features of this ligand class suggest a potential for such behavior. The amine nitrogen is generally a stronger donor than the pyrazole nitrogens. However, one of the pyrazole rings could potentially dissociate from the metal center, particularly in the presence of a competing substrate or a change in the metal's oxidation state. This dissociation would create a vacant coordination site, allowing the complex to participate in catalytic cycles.
For related bis(pyrazolyl)methane ligands, hemilabile behavior has been proposed to play a role in catalytic processes such as hydrogenation. eiu.edu The likelihood of hemilability in this compound complexes would depend on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the reaction conditions.
Formation of Metal Complexes
The versatile coordination behavior of this compound allows for the formation of a diverse range of metal complexes, from simple mononuclear species to more complex dinuclear and polynuclear architectures.
Transition Metal Complexes
Mononuclear complexes are the most common type of complex formed with bis(pyrazolylmethyl)amine ligands. nih.govcapes.gov.br As mentioned previously, the formation of [M(ligand)₂]²⁺ complexes with divalent first-row transition metals is a well-established mode of coordination, leading to octahedral complexes where the metal ion is surrounded by six nitrogen atoms from the two tridentate ligands. capes.gov.br
Alternatively, 1:1 metal-to-ligand complexes of the type [M(ligand)Xₙ] can be formed, where X represents a co-ligand such as a halide, nitrate (B79036), or solvent molecule. nih.govcapes.gov.br The coordination number and geometry of these complexes are highly dependent on the metal ion and the nature of the co-ligands. For example, with Cu(II), five-coordinate square pyramidal or six-coordinate distorted octahedral complexes are often observed. capes.gov.br
Table 2: Selected Mononuclear Complexes of Bis(pyrazolylmethyl)amine Ligands
| Complex | Metal | Ligand Ratio (M:L) | Ancillary Ligands | Reference |
| Co(am2p)₂₂ | Co(II) | 1:2 | None | capes.gov.br |
| [Ni(am2p)₂]Cl₂ | Ni(II) | 1:2 | None | capes.gov.br |
| [Pd(pza)Cl]NO₃ | Pd(II) | 1:1 | Cl⁻ | nih.govnih.gov |
| [Cu(am2p)(NO₃)₂] | Cu(II) | 1:1 | NO₃⁻ | capes.gov.br |
| [Zn(amtp)Cl₂] | Zn(II) | 1:1 | Cl⁻ | capes.gov.br |
am2p = bis(1-pyrazolylmethyl)amine; pza = bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine; amtp = tris(1-pyrazolylmethyl)amine
While less common than mononuclear species for simple bis(pyrazolylmethyl)amine ligands, the formation of dinuclear and polynuclear architectures is possible, especially when the ligand framework is modified to include bridging functionalities. For instance, related bis(pyrazolyl)pyridine ligands have been shown to form dinuclear and polynuclear coordination polymers. eiu.edunih.gov
In the context of this compound, the formation of dinuclear or polynuclear structures could occur through several mechanisms:
Bridging Co-ligands: Two metal-ligand units can be linked by bridging co-ligands such as halides, carboxylates, or pseudohalides.
Ligand Bridging (less common): While the typical coordination is tridentate to a single metal, under specific conditions, one of the pyrazole groups could potentially bridge to a second metal center, although this is less favored due to steric constraints.
Supramolecular Interactions: Hydrogen bonding or other non-covalent interactions between mononuclear complex units can lead to the formation of extended supramolecular architectures in the solid state.
Studies on related systems, such as those involving 2,5-bis(2-pyridyl)pyrazine, have demonstrated the formation of trinuclear and polymeric structures, highlighting the rich structural diversity achievable with N-donor ligands. nih.gov The self-assembly of such structures is of great interest for the development of new materials with specific magnetic, optical, or catalytic properties. eiu.edu
Lanthanide Metal Complexes
The coordination chemistry of bis(pyrazolylmethyl)amine ligands with lanthanide ions is an area of active research, driven by the potential applications of the resulting complexes in luminescence and catalysis. While specific studies on the lanthanide complexes of this compound are not extensively documented, the behavior of analogous bis(pyrazolyl)pyridine and related ligands provides significant insights.
Lanthanide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen and nitrogen. The this compound ligand presents three nitrogen donor atoms—two from the pyrazole rings and one from the central amine group—making it a suitable candidate for coordinating to lanthanide ions. The coordination of such ligands to lanthanide(III) ions has been shown to result in the formation of mononuclear complexes. nih.govmdpi.com For instance, the reaction of a novel bis-pyrazolyl-carboxyl ligand, 2,6-bis(5-methyl-3-carboxypyrazol-1-ylmethyl)pyridine, with various lanthanide(III) ions (Eu³⁺, Tb³⁺, Sm³⁺, and Gd³⁺) yielded complexes where the metal ion is coordinated by the nitrogen atoms of the pyridine (B92270) and pyrazole rings, as well as the carbonyl oxygen atoms. nih.gov This suggests that this compound would likely act as a tridentate N-donor ligand, binding to the lanthanide center.
In a related study, a series of mononuclear lanthanide complexes with the general formula [Ln(HL)₂(NO₃)₃] were synthesized using an imidazole-biphenyl-carboxylate ligand under solvothermal conditions. mdpi.com X-ray diffraction studies revealed that these complexes are isostructural. mdpi.com Another example is a mononuclear 12-coordinate lanthanum(III) complex with a pyridinyl-1,2,4-triazole derivative, where the lanthanum atom is bonded to two oxygen atoms from carboxylate groups, four nitrogen atoms from the ligand, and six oxygen atoms from three nitrate anions. nih.gov The coordination geometry around the lanthanum atom in this complex is described as a distorted icosahedron. nih.gov
The fluorescence properties of lanthanide complexes are of particular interest. For example, terbium(III) and europium(III) complexes of 2,6-bis(5-methyl-3-carboxypyrazol-1-ylmethyl)pyridine display characteristic metal-centered fluorescence in the solid state, with the ligand's fluorescence being completely quenched. nih.gov The terbium(III) complex, in particular, shows more effective fluorescence due to efficient energy transfer from the ligand's lowest triplet energy level to the excited state of the Tb³⁺ ion. nih.gov It is plausible that lanthanide complexes of this compound could exhibit similar luminescent properties, making them potential candidates for applications in lighting and sensing.
Table 1: Examples of Lanthanide Complexes with Related N-donor Ligands
| Ligand | Lanthanide Ion(s) | Complex Formula/Key Features | Reference |
| 2,6-bis(5-methyl-3-carboxypyrazol-1-ylmethyl)pyridine | Eu(III), Tb(III), Sm(III), Gd(III) | Metal-centered fluorescence observed. | nih.gov |
| 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid | La, Ce, Nd, Eu, Gd, Dy, Ho | [Ln(HL)₂(NO₃)₃], isostructural mononuclear complexes. | mdpi.com |
| ethyl 2-[1-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetate | La(III) | [La(Et-MPTA)₂(NO₃)₃], 12-coordinate distorted icosahedron. | nih.gov |
Influence of N-Substitution on Coordination Geometry and Stability
The nature of the substituent on the pyrazole nitrogen atom can significantly influence the coordination geometry and stability of the resulting metal complexes. The ethyl groups in this compound are expected to have a notable steric and electronic effect compared to unsubstituted (N-H) or N-methyl substituted analogues.
The substitution on the nitrogen atoms of the ligand framework can modulate the electronic properties at the metal center. latticescipub.com For instance, studies on tris(pyridin-2-ylmethyl)amine (TPA) ligands have shown that introducing electron-donating groups, such as methoxy (B1213986) substituents, can alter the reactivity of the corresponding iron(II) complexes. latticescipub.com While the ethyl group is generally considered to be weakly electron-donating through an inductive effect, this can still influence the Lewis basicity of the pyrazole nitrogen atoms and, consequently, the strength of the metal-ligand bond.
From a steric perspective, the ethyl groups are bulkier than methyl groups. This increased steric hindrance can affect the coordination number and geometry of the metal center. In some cases, bulky substituents can enforce lower coordination numbers or lead to distorted geometries. For palladium(II) complexes with the tridentate ligand bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, the coordination environment is influenced by both the co-ligand and counter-ions, but the ligand itself can undergo twisting and folding to achieve a planar coordination for the metal ion. nih.gov The ethyl groups in this compound might favor specific conformations of the chelate rings upon coordination to minimize steric clashes.
The stability of the resulting complexes is also tied to the N-substituent. While quantitative stability data for the title compound is not available, it is a general principle in coordination chemistry that both electronic and steric factors play a role. The chelate effect, arising from the tridentate nature of the ligand, will be a primary driver of complex stability. The specific contribution of the N-ethyl groups would need to be evaluated in comparison to other N-alkyl or N-aryl substituted systems.
Catalytic Applications of Bis 1 Ethyl 1h Pyrazol 3 Yl Methyl Amine Metal Complexes
Mechanistic Investigations of Catalytic Cycles
Elucidation of Reaction Pathways and Transition States
In broader studies of related bis(pyrazolyl)methane or bis(pyrazolyl)amine ligand systems, catalytic cycles are often proposed to proceed through a series of steps involving substrate coordination, insertion, and product dissociation. For instance, in polymerization reactions catalyzed by similar transition metal complexes, the reaction pathway typically involves the activation of the metal center by a co-catalyst, followed by the coordination of the monomer to the active site. The subsequent migratory insertion of the monomer into the metal-alkyl bond is often the rate-determining step, leading to chain propagation. The specific nature of the transition state for this insertion step is highly dependent on the metal, the co-catalyst, and the steric and electronic properties of the ligand.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping out the potential energy surfaces of catalytic reactions. These studies can provide valuable insights into the structures of intermediates and transition states, as well as the associated energy barriers. However, to date, no DFT or other theoretical studies have been published that focus specifically on the catalytic mechanisms of bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine metal complexes.
Kinetic and Thermodynamic Parameters in Catalysis
Comprehensive kinetic and thermodynamic data for catalytic reactions mediated by this compound metal complexes are currently not documented in published research. The determination of these parameters is crucial for understanding the efficiency and mechanism of a catalyst. Such studies typically involve monitoring reaction rates under varying conditions of substrate concentration, catalyst concentration, and temperature to determine the rate law and activation parameters.
For related catalytic systems, such as those used in the oligomerization or polymerization of olefins, researchers have reported kinetic data. These studies often reveal information about the order of the reaction with respect to the monomer and the catalyst, as well as the influence of temperature on the reaction rate. From this, activation parameters like the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated using the Arrhenius and Eyring equations.
Without specific experimental data for the catalytic applications of this compound complexes, it is not possible to provide a data table of their kinetic and thermodynamic parameters. Research in this specific area is required to establish a quantitative understanding of their catalytic performance.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis of the Ligand and its Metal Complexes
Spectroscopic methods are fundamental to understanding the coordination behavior of bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine. By examining the interaction of the compound and its metal complexes with electromagnetic radiation, detailed information about molecular structure, bonding, and electronic transitions can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹⁵Pt)
NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic species in solution. For bis(pyrazolylmethyl)amine ligands and their complexes, ¹H and ¹³C NMR provide definitive evidence of their formation and constitution.
In the ¹H NMR spectrum of related bis(pyrazolyl)amine ligands, distinct signals are observed for the pyrazole (B372694) ring protons, the methylene (B1212753) bridge protons, and the substituents on the pyrazole rings and the central amine. For instance, in a structurally similar compound, 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol, the pyrazole proton (H-4) appears as a singlet at 5.95 ppm, while the methylene protons adjacent to the pyrazole ring (Pz-CH₂) resonate at 3.65 ppm. researchgate.net For this compound, one would expect to see characteristic signals for the ethyl group (a triplet and a quartet), two distinct singlets or doublets for the pyrazole ring protons (H-4 and H-5), and a singlet for the methylene bridge protons. The NH proton signal can sometimes be broad or difficult to assign.
Upon coordination to a metal center, shifts in these resonances occur. The signals of protons on the pyrazole rings and the methylene bridges are typically affected due to the change in the electronic environment, confirming the coordination of the pyrazole nitrogen atoms to the metal. semanticscholar.org
The ¹³C NMR spectra provide complementary information. For 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol, pyrazole ring carbons appear at 148.72, 139.65, and 105.55 ppm, with the methylene bridge carbon (Pz-CH₂-N) at 59.34 ppm. researchgate.net Similar characteristic peaks, including those for the ethyl groups, would be expected for this compound. Upon complexation, these carbon signals generally show minor shifts.
For complexes with NMR-active metals like platinum, ¹⁹⁵Pt NMR spectroscopy offers direct insight into the metal's coordination environment. The chemical shifts in ¹⁹⁵Pt NMR are highly sensitive to the nature of the coordinated ligands, their geometry, and the oxidation state of the platinum. While specific data for a platinum complex of this compound is not available, related platinum(II) amine complexes show distinct resonances that can vary by hundreds of ppm upon changes in the coordination sphere, such as the replacement of a chloride ligand with a water molecule.
Table 1: Representative ¹H and ¹³C NMR Data for a Related Bis(pyrazolyl) Ligand (Data for 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol) researchgate.net
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole C-H (H-4) | 5.95 (s, 2H) | 105.55 |
| Pyrazole C-N | - | 148.72 |
| Pyrazole C=N | - | 139.65 |
| Pyrazole-CH₃ | 2.21 (s, 6H) | 11.65 |
| N-CH₃ | 3.70 (s, 6H) | 36.26 |
| Pyrazole-CH₂-N | 3.65 (s, 4H) | 59.34 |
| N-CH₂ | 2.66 (t, 2H) | 51.70 |
| O-CH₂ | 3.55 (t, 2H) | 54.89 |
s = singlet, t = triplet. Data recorded in CDCl₃.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups within the ligand and to observe changes upon complexation.
The IR spectrum of a bis(pyrazolyl)amine ligand shows characteristic absorption bands. For example, a related pyrazoline derivative exhibits bands for N-H stretching (around 3452-3211 cm⁻¹), C=N stretching (around 1599 cm⁻¹), and C=C stretching. mdpi.com In a similar ligand, 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol, C=C and C=N stretching vibrations are observed at 1680 cm⁻¹ and 1560 cm⁻¹, respectively. researchgate.net For this compound, one would anticipate key bands corresponding to the vibrations of the pyrazole ring, the C-H bonds of the ethyl and methylene groups, and the N-H bond of the secondary amine.
Upon metal complexation, the vibrational frequencies of the pyrazole ring, particularly the C=N stretching mode, often shift to higher wavenumbers. semanticscholar.org This shift is indicative of the coordination of the pyrazole nitrogen to the metal ion, which alters the bond strengths within the heterocyclic ring.
Table 2: Key IR Vibrational Frequencies for Related Pyrazole Compounds
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Reference |
| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | N-H₂ stretch | 3452, 3211 | mdpi.com |
| C=O stretch | 1681 | mdpi.com | |
| C=N stretch | 1599 | mdpi.com | |
| 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol | O-H stretch | 3380 | researchgate.net |
| C=C stretch | 1680 | researchgate.net | |
| C=N stretch | 1560 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying metal complexes. The free this compound ligand is expected to show absorptions in the UV region corresponding to π→π* transitions within the pyrazole rings. For a related Schiff base, 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, these transitions occur at λₘₐₓ values of 235, 275, 315, and 385 nm. mdpi.com
Upon complexation with transition metals like copper(II), cobalt(II), or nickel(II), new absorption bands typically appear in the visible region. These bands arise from d-d electronic transitions within the metal's d-orbitals and from ligand-to-metal charge transfer (LMCT) transitions. For example, studies on complexes of Cu(II), Co(II), and Ni(II) with the analogous ligand 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene show absorption maxima at 294 nm, 290 nm, and 293 nm, respectively. researchgate.net The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding. researchgate.netresearchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
ESR (or EPR) spectroscopy is a specialized technique for studying species with unpaired electrons, such as complexes of copper(II) or other paramagnetic metal ions. The ESR spectrum provides detailed information about the electronic environment of the unpaired electron, including its interaction with nearby magnetic nuclei.
While no specific ESR data for a complex of this compound is available, studies on related paramagnetic complexes are informative. For example, paramagnetic species formed from the reaction of alkylzinc halides with 2,2'-bipyridine (B1663995) have been characterized by ESR. uu.nl The analysis of the g-values and hyperfine coupling constants in an ESR spectrum can help determine the geometry of the complex and the degree of covalency in the metal-ligand bonds. For a Cu(II) complex with a bis(pyrazolylmethyl)amine ligand, one would expect the spectrum to reveal hyperfine splitting from the copper nucleus (I = 3/2) and superhyperfine splitting from the coordinated nitrogen atoms (I = 1), providing insight into the structure of the coordination sphere.
X-ray Diffraction Studies (Single Crystal and Powder)
For related bis(pyrazolyl)amine ligands, crystal structures of their metal complexes have been elucidated. For example, a series of palladium(II) complexes with bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine revealed a square-planar geometry around the Pd(II) center, with the ligand acting in a tridentate fashion. nih.gov The dihedral angle between the two pyrazole rings was found to be dependent on the co-ligand, ranging from 79.0° to 88.6°. nih.gov Similar structural features would be anticipated for complexes of this compound, which would likely coordinate to metal ions in a tridentate N,N,N-fashion, forming two stable five-membered chelate rings. Powder X-ray diffraction (PXRD) can be used to confirm the phase purity of the bulk crystalline material.
Computational Chemistry Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental studies. These methods can be used to predict and rationalize the geometric, electronic, and spectroscopic properties of the ligand and its metal complexes.
DFT calculations can be employed to optimize the ground-state geometry of this compound and its complexes, allowing for the prediction of bond lengths and angles that can be compared with X-ray diffraction data. frontiersin.org Furthermore, computational methods can simulate vibrational spectra (IR and Raman), helping to assign experimental peaks to specific molecular motions. mdpi.commdpi.com
Time-dependent DFT (TD-DFT) is used to calculate excited-state properties and predict UV-Vis absorption spectra. This allows for the assignment of experimental absorption bands to specific electronic transitions, such as π→π, n→π, or charge-transfer transitions. nih.gov For complex systems like ionic liquids and metal complexes, explicit solvent models in calculations have been shown to improve the agreement between computed and experimental spectra. frontiersin.orgnih.gov Studies on the formation of related bis-azomethines have successfully used DFT to correlate theoretical investigations with experimental NMR results, elucidating reaction mechanisms and the role of catalysts. nih.gov
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure and geometry of molecules. For pyrazole-based ligands, DFT calculations are routinely employed to predict their properties with high accuracy. researchgate.netjcsp.org.pk
The initial step in the computational analysis involves geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G* or cc-pvtz), the most stable three-dimensional arrangement of the atoms in the this compound molecule is determined by finding the minimum energy conformation. researchgate.netjcsp.org.pk For related bis(pyrazol-1-yl)methane ligands, these calculations predict a characteristic boat conformation for the six-membered chelating ring formed upon coordination to a metal center. semanticscholar.org The optimized structure provides key geometrical parameters like bond lengths and angles, which can be compared with experimental data from X-ray crystallography where available. mdpi.com
Once the geometry is optimized, the electronic structure is analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical parameter that provides insight into the molecule's chemical stability and reactivity. jcsp.org.pknih.gov A small energy gap generally suggests that the molecule is more reactive and can be easily excited. core.ac.uk For instance, in a study of pyrazole-carboxamides, HOMO and LUMO energies were calculated to be in the range of -5.37 to -5.67 eV and -1.13 to -1.79 eV, respectively, indicating varying levels of stability and reactivity within the series. jcsp.org.pk
Table 1: Representative Frontier Molecular Orbital Data for Pyrazole Derivatives
| Compound Family | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Pyrazole-carboxamides | -5.37 to -5.67 | -1.13 to -1.79 | ~4.0 | jcsp.org.pk |
Note: This table presents generalized data for related pyrazole compounds to illustrate the typical output of DFT calculations, not specific values for this compound.
Conceptual DFT provides a powerful toolkit for quantifying and predicting the chemical reactivity of molecules. researchgate.net By calculating various descriptors, it is possible to identify the most likely sites for electrophilic, nucleophilic, or radical attack. This analysis is crucial for understanding reaction mechanisms and designing molecules with specific reactivity patterns. researchgate.net
Key reactivity descriptors include:
Chemical Hardness (η) and Softness (S) : These parameters, derived from HOMO-LUMO energies, indicate the molecule's resistance to change in its electron distribution. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. dntb.gov.ua
Electronegativity (χ) : Measures the molecule's ability to attract electrons.
Fukui Functions (f(r)) and the Dual Descriptor (Δf(r)) : These are local reactivity indicators. The Fukui function points to the regions in a molecule that are most susceptible to attack. The dual descriptor is particularly useful as it can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. researchgate.net
Studies on pyrazole derivatives have successfully used these descriptors to analyze reaction sites, providing insights into their potential interactions with other molecules. researchgate.net
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Interpretation | Application |
|---|---|---|
| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Predicts stability; hard molecules are less reactive. |
| Fukui Function (f(r)) | Identifies local reactivity at atomic sites. | Pinpoints sites for electrophilic/nucleophilic attack. |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is a powerful tool for simulating ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions. jcsp.org.pk For copper(II) complexes of bis(pyrazol-1-yl)methane, TD-DFT calculations have been successfully used to analyze their solvatochromic behavior (color change with solvent) by assigning the specific electronic transitions responsible for the observed absorption bands. researchgate.net The calculated spectra are often in good agreement with experimental results, allowing for a detailed understanding of the electronic structure and the nature of the transitions, such as π→π* or n→π* transitions within the pyrazole rings or metal-to-ligand charge transfer (MLCT) bands in complexes. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and flexibility. For flexible ligands like this compound, which is a type of scorpionate ligand, MD is invaluable for understanding their conformational landscape in solution. core.ac.ukwikipedia.org These simulations can reveal fluxional processes, such as the inversion of the boat-like chelate ring, and how the ligand adapts its shape to bind a target. core.ac.uk Although direct MD studies on this specific compound are not prevalent, simulations on related systems, like scorpion toxins binding to ion channels, demonstrate the power of MD in elucidating complex interaction dynamics and identifying key stabilizing forces like hydrogen bonds and hydrophobic interactions. nih.govnih.gov
Ligand-Target Interaction Analysis (e.g., molecular docking for binding site characterization)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is central to drug discovery and materials science. For pyrazole derivatives, docking has been used to explore their potential as therapeutic agents. For example, bis-Schiff bases of pyrazoles were docked into DNA to investigate their binding modes and calculate binding energies, which ranged from -2.62 to -5.03 kcal/mol, suggesting favorable interactions. researchgate.net Similarly, novel bis-pyrazole derivatives were docked into enzyme active sites to evaluate their potential as analgesic and anti-inflammatory agents. researchgate.net These studies help to characterize the binding site, identify key interactions (like hydrogen bonds and π-π stacking), and rank compounds based on their predicted binding affinity, guiding the synthesis of more potent analogs. researchgate.netmdpi.com
Emerging Applications and Contributions to Materials Science
Luminescent Metal Complexes Derived from bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
The N-donor atoms within the pyrazole (B372694) rings and the central amine group of this compound allow it to act as a chelating ligand, forming stable complexes with a variety of metal ions. This coordination ability is particularly valuable in the development of luminescent materials, where the ligand can significantly influence the photophysical properties of the resulting metal complex.
Metal complexes incorporating pyrazole-based ligands often exhibit notable luminescent properties. The specific emission characteristics, such as wavelength, intensity, and lifetime, are highly dependent on both the choice of the metal center and the structure of the organic ligand.
When complexed with lanthanide ions such as Europium(III) and Terbium(III), pyrazolyl ligands can facilitate characteristic metal-centered fluorescence. nih.gov For instance, in a related system using a bis(pyrazolyl-carboxyl)pyridine ligand, the resulting Eu(III) and Tb(III) complexes displayed the sharp, line-like emission bands typical of these ions, while the broad fluorescence of the ligand itself was quenched. nih.gov The Tb(III) complex, in particular, showed more effective fluorescence, a phenomenon attributed to efficient energy transfer from the ligand to the metal's excited state. nih.gov Similarly, complexes formed with d-block metals like cadmium can result in blue luminescence. nih.gov
Complexes with copper(I) have also been investigated for their emissive properties. Three-coordinate Cu(I) complexes with 1,10-phenanthroline (B135089) and a phosphine (B1218219) ligand have been shown to be emissive in both solution and solid states, with emission maxima around 580 nm and lifetimes in the microsecond range in solution. rsc.org The photophysics of these complexes are governed by charge transfer transitions. rsc.org Gold(III) and Platinum(II) complexes with related ligands have also been synthesized, showing yellow to orange luminescence in the solid state, although with low intensity at room temperature. nih.gov The efficiency of this emission increases upon cooling to 77K, indicating the triplet nature of the excited state. nih.gov
Table 1: Photophysical Data of Representative Metal Complexes with Pyrazole-Containing Ligands
| Metal Ion | Ligand Type | Emission Color/Wavelength | Key Observation | Reference |
| Eu(III) | Pyrazoyl-Carboxyl | Red | Efficient energy transfer from ligand to metal ion. nih.gov | nih.gov |
| Tb(III) | Bis(pyrazolyl-carboxyl)pyridine | Green | Effective metal-centered fluorescence due to efficient energy transfer. nih.gov | nih.gov |
| Cd(II) | Pyrazoyl-Carboxyl | Blue | Ligand-based blue luminescence. nih.gov | nih.gov |
| Cu(I) | Phenanthroline/Phosphine | Yellow-Orange (580 nm) | Emissive in both solution and solid states. rsc.org | rsc.org |
| Au(III) | Diphenylpyridine/Alkynylphosphonium | Yellow-Orange (~560 nm) | Low-intensity emission at room temperature, enhanced at 77K. nih.gov | nih.gov |
A key process governing the luminescence of lanthanide complexes with organic ligands like this compound is the "antenna effect." This involves intramolecular energy transfer from the ligand to the metal ion. The organic ligand absorbs incident light (typically UV) and is excited to a singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. If the energy of this triplet state is suitably matched with the energy of an emissive excited state of the lanthanide ion, the energy can be efficiently transferred from the ligand to the metal. The metal ion then relaxes to its ground state by emitting light, producing its characteristic sharp emission bands.
This mechanism has been observed in several pyrazole-based lanthanide complexes. In a study of Eu(III) complexes with a pyrazoyl-carboxyl bifunctional ligand, the observed red luminescence was attributed to an efficient energy transfer from the organic ligand to the europium(III) ion. nih.gov Similarly, the strong green fluorescence of a Tb(III) complex with a bis(pyrazolyl-carboxyl)pyridine ligand was credited to the effective energy transfer from the ligand's triplet state to the 5D4 excited state of the Tb(III) ion. nih.gov The efficiency of this transfer is a critical factor in designing highly luminescent materials.
Intermolecular energy transfer processes can also occur, particularly in the solid state or in concentrated solutions, but these often lead to quenching of luminescence. The design of the ligand is crucial to shield the metal ion and minimize these non-radiative decay pathways. The structure of this compound, with its potentially encapsulating nature, could provide a suitable coordination environment to protect the emissive lanthanide ion, thereby enhancing luminescence efficiency.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyrazolyl Amine Linkers
The ability of pyrazolyl amine ligands to bridge multiple metal centers makes them ideal candidates for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are of immense interest due to their crystalline nature, high porosity, and tunable structures, with applications in gas storage, separation, and catalysis. acs.org
The rational design of stable and functional MOFs relies heavily on the principles of reticular chemistry, which involves the deliberate selection of molecular building blocks to target specific network topologies and pore structures. rsc.org For pyrazolyl amine linkers like this compound, several design principles are key:
Strong Coordination Bonds: The stability of a MOF is largely determined by the strength of the bonds between the organic linkers and the metal nodes. acs.org Pyrazolate-based MOFs are noted for their superior stability, which is attributed to the high pKₐ of pyrazole, leading to robust coordination bonds, especially with borderline metal ions like Cu²⁺, Ni²⁺, and Zn²⁺. acs.org This principle suggests that deprotonation of the pyrazole N-H in a related ligand, or direct coordination of the pyrazole and amine nitrogens in the target compound, can form exceptionally stable frameworks.
Ligand Functionality and Geometry: The geometry of the linker dictates the resulting network topology. Semirigid ligands can adopt various conformations, leading to diverse structures. researchgate.net The introduction of specific functional groups onto the linker can impart desired properties to the MOF. For instance, incorporating photosensitizing moieties like benzothiadiazole between pyrazole units can create photocatalytic MOFs. acs.org The ethyl groups in this compound can influence the framework's porosity and hydrophobicity.
Metal-Ligand Matching: According to the Hard/Soft Acid/Base (HSAB) principle, robust coordination bonds are formed by matching the hardness or softness of the metal ion (Lewis acid) and the ligand's donor atoms (Lewis base). acs.org The nitrogen donors of pyrazole are considered borderline bases, making them highly compatible with borderline metal ions, contributing to the formation of stable MOFs. rsc.org
The use of pyrazole-based linkers has led to a wide array of MOF structures and topologies. The coordination modes of the pyrazolyl and any additional functional groups can vary, resulting in frameworks of different dimensionalities and connectivity. nih.gov
For example, a pyrazoyl-carboxyl bifunctional ligand has been used to synthesize a 2D grid-layer structure with Eu(III) and a 3D framework with a gismondine (gis) zeolite topology with Cd(II). nih.gov Another pyrazole-containing ligand was used to create a 3D framework with an uncommon (3,8)-connected tfz-d net. nih.gov The use of multimodal bridging ligands, which offer different types of binding sites (e.g., chelating and monodentate), can lead to novel and unusual topologies, such as the 4.8² framework, which is less common than the typical 6³ honeycomb arrangement. nih.gov Hofmann-based MOFs incorporating a bis-pyrazole linker have been shown to form 2D layers linked by the pyrazole "pillars," creating one-dimensional channels. rsc.org
The topology of the resulting framework is highly sensitive to the linker's geometry and the coordination preferences of the metal ion. Isoreticular series of MOFs, where the linker is systematically varied while maintaining the same underlying topology (such as the fcu net), have been synthesized using octanuclear nickel clusters and various ditopic pyrazolate linkers. researchgate.net
Table 2: Examples of Network Topologies in MOFs with Pyrazole-Based Ligands
| Metal Ion(s) | Ligand Type | Dimensionality | Network Topology | Reference(s) |
| Cd(II) | Pyrazoyl-Carboxyl | 3D | gismondine (gis) | nih.gov |
| Eu(III) | Pyrazoyl-Carboxyl | 2D | Grid Layer | nih.gov |
| Mn(II) | Pyrazoyl-Carboxyl | 3D | (3,8)-connected tfz-d | nih.gov |
| Zn(II) | Pyrazole-Isophthalate | 3D | 3,6T22 | mdpi.com |
| Co(II), Fe(II) | Bis-pyrazole | 3D (pillared 2D) | Not specified | rsc.org |
| Ni(II) | Bis-pyrazolate | 3D | fcu-a | researchgate.net |
A significant advantage of pyrazolate-based MOFs is their exceptional stability. They often exhibit high thermal stability and can remain intact in harsh chemical environments, including strongly alkaline (pH 14) or acidic (pH 1) aqueous solutions. acs.org This robustness makes them suitable for practical applications where stability is paramount. For example, a copper-based pyrazolate MOF, PCN-300, demonstrated outstanding stability across a pH range of 1 to 14. acs.org Similarly, pyrazole-dicarboxylate MOFs like MOF-303 have shown high water stability. researchgate.netnih.gov
The porosity of these frameworks is a critical feature for applications in storage and separation. The pore size and surface area can be tuned by adjusting the length and geometry of the pyrazole-containing linker. mdpi.com For instance, a chiral zinc-based MOF with a T-shaped pyrazole-isophthalate ligand was found to be ultramicroporous, with small trigonal channels that selectively adsorb H₂ and CO₂ but exclude larger molecules like N₂ and Ar. mdpi.com Hofmann-based MOFs built with a bis-pyrazole linker feature one-dimensional channels lined with methylpyrazole groups, which create specific binding sites for gas molecules, enabling selective gas separations. rsc.org The stability of these porous structures is crucial; even after activation (removal of solvent molecules from the pores), the frameworks must maintain their integrity to be functional. mdpi.com
Chiral Ligand Design and Asymmetric Transformations
While specific studies focusing on the chiral variants of this compound and their direct application in asymmetric catalysis are not extensively documented in publicly available research, the broader class of chiral bis(pyrazolyl)methane ligands has been a subject of significant investigation. These ligands are structurally analogous and their behavior in asymmetric transformations provides valuable insights into the potential of chirally-modified this compound complexes. The introduction of chirality into these scorpionate-type ligands is a key strategy for achieving enantioselective control in a variety of metal-catalyzed reactions.
Asymmetric Catalysis Using Chiral this compound Complexes
The design of chiral bis(pyrazolyl)methane ligands often involves the incorporation of chiral moieties derived from natural sources or synthetic chiral building blocks. These modifications are intended to create a chiral environment around the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction.
One approach involves the use of molecules from the chiral pool, such as pulegone (B1678340) and camphor, to synthesize chiral bis(pyrazolyl)methane ligands. d-nb.inforesearchgate.net Copper(I) acetonitrile (B52724) complexes of these chiral ligands have been employed as catalysts in nitrene transfer reactions, including the aziridination of styrene (B11656) derivatives and C-H amination. d-nb.inforesearchgate.net These reactions are of significant interest as they provide direct routes to valuable nitrogen-containing molecules. d-nb.info While these catalytic systems have demonstrated the ability to produce the desired products in good yields under mild conditions, the observed enantiomeric excesses have been modest. d-nb.inforesearchgate.net
Another strategy involves the synthesis of C2-symmetric chiral ligands, where the chirality is introduced through enantiopure amino alcohols. nih.gov For instance, chiral 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene ligands have been synthesized and utilized in copper-catalyzed Friedel-Crafts asymmetric alkylation reactions. nih.gov These reactions are fundamental for constructing new carbon-carbon bonds in an enantioselective manner. nih.gov The results from these studies indicate that the structure of the chiral ligand, particularly the nature of the heterocyclic ring (oxazoline versus imidazoline) and the substituents, plays a critical role in determining the efficiency and enantioselectivity of the catalytic process. nih.gov
In a similar vein, chiral tosyl-substituted bis(imidazolidine)pyridine (Ts-PyBidine)-nickel complexes have proven to be effective catalysts for the Friedel-Crafts reaction between indoles and methylene (B1212753) indolinones. nih.gov This transformation yields chiral bis(indolyl)methane compounds, which are important structural motifs in medicinal chemistry, with high levels of enantioselectivity. nih.gov
Table 1: Application of Chiral Bis(pyrazolyl)methane Analogue Complexes in Asymmetric Catalysis
| Catalyst/Ligand System | Reaction Type | Substrates | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral bis(pyrazolyl)methane copper(I) complexes (pulegone/camphor-based) | Aziridination / C-H Amination | Styrene derivatives | Good | Low | d-nb.inforesearchgate.net |
| Chiral 2,5-bis(oxazolinyl)thiophene-Cu(OTf)₂ | Friedel-Crafts Alkylation | Indole and β-nitroolefins | Moderate to Good (up to 76%) | Good (up to 81% ee) | nih.gov |
| Ts-PyBidine-Nickel Complex | Friedel-Crafts Alkylation | Indoles and methylene indolinones | High | High | nih.gov |
Investigations into Stereochemical Control and Enantioselectivity
The degree of stereochemical control and the resulting enantioselectivity in reactions catalyzed by chiral bis(pyrazolyl)methane-type complexes are governed by a combination of steric and electronic factors within the ligand framework. The rational design of these ligands aims to maximize the differentiation between the diastereomeric transition states leading to the two enantiomers of the product.
In the case of the copper-catalyzed nitrene transfer reactions using pulegone- and camphor-derived ligands, while the yields were favorable, the low enantiomeric excess suggests that the chiral information embedded in the ligand backbone is not effectively transmitted to the reacting substrates. d-nb.info This could be due to the distance between the chiral center and the catalytic active site or the conformational flexibility of the ligand-metal complex.
Conversely, studies on Friedel-Crafts alkylation with chiral bis(oxazolinyl)thiophene and bis(imidazolinyl)thiophene ligands have demonstrated that the ligand structure is a potent determinant of enantioselectivity. nih.gov It was observed that bis(oxazolinyl)thiophene ligands generally afforded higher enantiomeric induction compared to their bis(imidazolinyl)thiophene counterparts. nih.gov This highlights the importance of the specific heterocyclic unit in creating a well-defined and effective chiral pocket around the metal center. Further optimization of the reaction conditions and ligand structure is a common strategy to enhance enantioselectivity.
The success of the Ts-PyBidine-nickel complex in achieving high enantioselectivity in the synthesis of chiral bis(indolyl)methanes underscores the importance of a well-designed ligand that can effectively control the approach of the substrates to the metal center. nih.gov Non-covalent interactions, such as hydrogen bonding and π-stacking, between the ligand, substrates, and the metal complex can play a crucial role in stabilizing the preferred transition state and thus enhancing stereochemical control. mdpi.com The strategic placement of bulky substituents and functional groups on the ligand backbone can create a rigid and well-defined chiral environment, which is often a prerequisite for high enantioselectivity. eiu.edu
Table 2: Factors Influencing Stereochemical Control and Enantioselectivity
| Factor | Observation in Chiral Bis(pyrazolyl)methane Analogues | Potential Impact | Reference |
|---|---|---|---|
| Ligand Backbone | Pulegone and camphor-derived ligands showed low enantiomeric induction in nitrene transfer reactions. | The rigidity and proximity of the chiral unit to the metal center are crucial for effective stereochemical communication. | d-nb.inforesearchgate.net |
| Heterocyclic Unit | Bis(oxazolinyl)thiophenes were more effective than bis(imidazolinyl)thiophenes in Friedel-Crafts alkylation. | The nature of the coordinating heterocycle directly influences the geometry and electronic properties of the catalytic active site. | nih.gov |
| Substituents | Tosyl-substituted bis(imidazolidine)pyridine (Ts-PyBidine) in a nickel complex led to high enantioselectivity. | Bulky and electronically distinct substituents can enforce a specific conformation and create a highly selective chiral pocket. | nih.gov |
| Non-Covalent Interactions | Hydrogen bonding and ion pairing are recognized as key elements in achieving high enantioselectivity in various catalytic systems. | These interactions can help to pre-organize the substrates in the transition state, leading to enhanced stereochemical discrimination. | mdpi.com |
Conclusion and Future Perspectives
Summary of Key Research Findings for bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine and its Derivatives
Direct research specifically targeting This compound is limited in publicly available literature. However, extensive research on analogous bis(pyrazolyl)methane and bis(pyrazolylmethyl)amine ligands provides a strong foundation for understanding its potential characteristics and reactivity. The primary research focus on these related compounds has been in the realms of coordination chemistry and the biological activity of their derivatives.
Derivatives of bis(pyrazolyl)alkanes have been successfully synthesized through various methods, including the condensation of pyrazoles with aldehydes or ketones. For instance, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) has been achieved through a one-step condensation reaction. acs.org Similarly, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was synthesized by reacting 1H-pyrazole with 1-phenylprop-2-yn-1-one. mdpi.com These methodologies suggest that a plausible synthetic route to This compound could involve the reaction of 1-ethyl-1H-pyrazole with formaldehyde (B43269) and a suitable amine source.
The coordination chemistry of bis(pyrazolylmethyl)amine ligands is a significant area of study. These ligands are known to form stable complexes with a variety of transition metals. The resulting metal complexes often exhibit interesting structural features and catalytic or biological activities. For example, the crystal structure of a complex derivative, (Z)-Ethyl 3-[bis-(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl-carbonyl)amino]-3-(4-chloro-phenyl)-2-cyano-propanoate, has been determined, revealing the coordination potential of such multi-dentate pyrazole-based ligands. nih.gov
Below is a table summarizing the types of research conducted on analogous bis(pyrazolyl) compounds, which can be extrapolated to suggest potential research areas for This compound .
| Research Area | Key Findings on Analogous Compounds | Potential Relevance to this compound |
| Synthesis | One-pot condensation reactions are effective for creating bis(pyrazolyl)alkanes. acs.org | A similar one-pot synthesis could be developed for the target compound. |
| Coordination Chemistry | Forms stable complexes with transition metals, influencing the ligand's conformation. | Expected to act as a versatile ligand for various metal ions, leading to novel complexes. |
| Structural Analysis | X-ray crystallography has been used to determine the three-dimensional structures of related compounds and their metal complexes. mdpi.comnih.govnih.gov | The crystal structure of the compound and its derivatives would provide crucial insights into its properties. |
| Biological Activity | Pyrazole (B372694) derivatives exhibit anticancer and antimicrobial activities. acs.org | Derivatives of the target compound could be screened for similar biological activities. |
Identification of Unexplored Research Avenues and Current Challenges
The primary and most significant unexplored research avenue is the synthesis and characterization of This compound itself. While synthetic routes can be proposed based on related compounds, the specific reaction conditions, yield, and purification methods remain to be established.
A major challenge in the synthesis of such unsymmetrical or specifically substituted bis(pyrazolyl)amines can be controlling the regioselectivity, especially when dealing with substituted pyrazoles. Another challenge lies in the potential for the formation of polymeric byproducts.
Furthermore, the entire field of its coordination chemistry is uncharted. Investigating its reactions with a wide range of transition metals would be a fruitful area of research. This would involve the synthesis of new metal complexes and their thorough characterization using techniques like X-ray crystallography, NMR, and IR spectroscopy.
The biological activities of This compound and its metal complexes are completely unknown. A systematic screening of these compounds against various cell lines (for anticancer activity) and microbial strains (for antimicrobial activity) could reveal promising therapeutic leads.
Potential for Development of Novel Functional Materials
The ability of bis(pyrazolylmethyl)amine ligands to form stable complexes with various metal ions opens up possibilities for the development of novel functional materials. The properties of these materials are often dictated by the nature of both the organic ligand and the metal center.
Catalysis: Metal complexes of analogous pyrazole-based ligands have been explored as catalysts in various organic transformations. It is conceivable that complexes of This compound could exhibit catalytic activity, for example, in oxidation or polymerization reactions. The ethyl groups on the pyrazole rings may influence the solubility and steric environment of the catalytic center, potentially leading to unique reactivity.
Luminescent Materials: Some pyrazole-containing compounds are known to exhibit luminescence. By coordinating with suitable metal ions, such as lanthanides or d-block elements, it might be possible to create novel luminescent materials with applications in sensing, imaging, or lighting technologies.
Magnetic Materials: The arrangement of metal ions within a crystalline lattice, facilitated by bridging ligands like This compound , can lead to interesting magnetic properties. The synthesis of polynuclear complexes could result in materials with single-molecule magnet behavior or other magnetic phenomena.
The table below outlines potential functional materials that could be developed from this compound.
| Material Type | Potential Application | Rationale |
| Homogeneous Catalysts | Organic Synthesis | Metal complexes can act as active catalytic species. |
| Luminescent Probes | Bio-imaging, Sensing | Coordination to specific metal ions can induce or enhance luminescence. |
| Magnetic Materials | Data Storage, Spintronics | Polynuclear complexes with controlled metal-metal distances can exhibit unique magnetic properties. |
| Antimicrobial Coatings | Medical Devices, Surfaces | The inherent antimicrobial activity of pyrazole derivatives could be incorporated into material surfaces. |
Interdisciplinary Research Opportunities in Chemical Sciences
The study of This compound and its derivatives offers a fertile ground for interdisciplinary research, bridging various branches of chemical sciences.
Organic and Inorganic Chemistry: The synthesis of the ligand itself falls under the purview of organic chemistry, while its coordination to metal ions is a classic inorganic chemistry endeavor. The interplay between ligand design and the resulting complex's properties is a central theme in coordination chemistry.
Medicinal Chemistry and Chemical Biology: The exploration of the biological activities of the compound and its metal complexes requires collaboration with medicinal chemists and chemical biologists. This would involve in vitro and potentially in vivo studies to understand the mechanism of action and therapeutic potential.
Materials Science and Physical Chemistry: The development of functional materials based on this ligand necessitates expertise from materials scientists and physical chemists. Characterizing the photophysical, magnetic, and catalytic properties of these materials would require a range of advanced analytical techniques.
Computational Chemistry: Theoretical studies can play a crucial role in predicting the structures of metal complexes, understanding their electronic properties, and guiding the design of new ligands with desired functionalities. Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the geometry and bonding of these molecules. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
